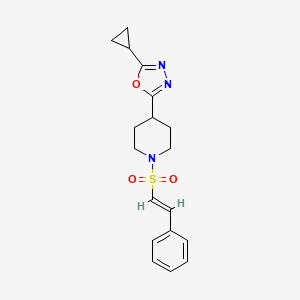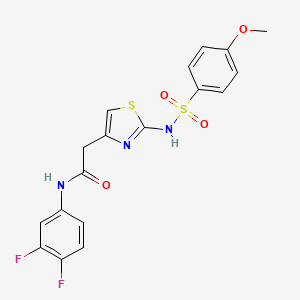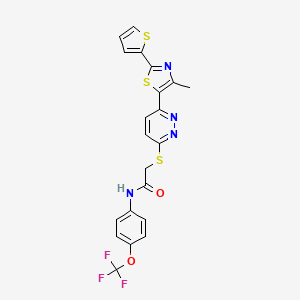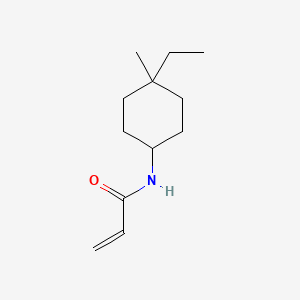
(E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, also known as CSPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its binding to and inhibition of specific enzymes and receptors in the body. For example, (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has also been shown to bind to the sigma-1 receptor, which is involved in neuroprotection and the regulation of ion channels.
Biochemical and Physiological Effects:
(E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects in the body. For example, (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been shown to inhibit the activity of CDK2, which is involved in cell cycle regulation. (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has also been shown to have vasodilatory effects and to improve blood flow. In addition, (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been studied for its potential neuroprotective effects and as a treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole in lab experiments is its specificity for certain enzymes and receptors, which allows researchers to study the effects of inhibiting these targets. However, one limitation of using (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the study of (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole. One direction is the development of new synthetic methods for (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole that are more efficient and cost-effective. Another direction is the exploration of (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole's potential therapeutic applications in other fields of medicine, such as infectious diseases and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole and its potential side effects.
Métodos De Síntesis
The synthesis of (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves a multi-step process that starts with the reaction of 4-piperidone with paraformaldehyde to form 4-(hydroxymethyl)piperidine. This intermediate is then reacted with styrylsulfonyl chloride to form 1-(styrylsulfonyl)-4-(hydroxymethyl)piperidine, which is further reacted with cyclopropyl isocyanate to form (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole.
Aplicaciones Científicas De Investigación
(E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer treatment, (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been studied for its potential neuroprotective effects and as a treatment for Alzheimer's disease. In cardiovascular diseases, (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been shown to have vasodilatory effects and to improve blood flow.
Propiedades
IUPAC Name |
2-cyclopropyl-5-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-25(23,13-10-14-4-2-1-3-5-14)21-11-8-16(9-12-21)18-20-19-17(24-18)15-6-7-15/h1-5,10,13,15-16H,6-9,11-12H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDHOQHQKZKULA-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2909438.png)


![6-methyl-N-(4-methylphenyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2909441.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)acetamide](/img/structure/B2909445.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909447.png)


![3-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2909453.png)
![5-(5-methylfuran-2-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2909454.png)


